

Introduction: The Strategic Value of 6-Bromooxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromooxazolo[5,4-b]pyridine

Cat. No.: B1526990

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In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, the oxazolopyridine core has emerged as a "privileged structure" due to its presence in numerous biologically active compounds. This guide focuses on a specific, highly functionalized derivative: **6-Bromooxazolo[5,4-b]pyridine**.

This molecule is not merely an inert scaffold; it is a precision tool for synthetic chemists. The fusion of the electron-rich oxazole ring with the pyridine moiety creates a unique electronic environment, while the strategically placed bromine atom at the 6-position serves as a versatile synthetic handle. Its primary utility lies in its role as a key building block, particularly in the synthesis of complex molecules for drug discovery, where it has been identified as a component for creating protein degraders.^[1] This guide provides an in-depth analysis of its structure, properties, a proposed synthesis pathway, and its critical applications in advanced chemical synthesis.

It is crucial to distinguish **6-Bromooxazolo[5,4-b]pyridine** (CAS: 886372-90-3) from its isomer, 6-Bromooxazolo[4,5-b]pyridine (CAS: 1260863-86-2). While they share some characteristics, their distinct connectivity leads to different chemical properties and biological activities. This document is exclusively dedicated to the [5,4-b] isomer.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **6-Bromooxazolo[5,4-b]pyridine** are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and

safety considerations.

Property	Value	Source(s)
CAS Number	886372-90-3	[1]
Molecular Formula	C ₆ H ₃ BrN ₂ O	[1]
Molecular Weight	199.00 g/mol	[1]
Appearance	Predicted to be a crystalline solid	[2]
Solubility	Low solubility in water; soluble in organic solvents like DMSO and DMF.	[2]
Hazard Identification	Harmful if swallowed, in contact with skin, or if inhaled.	[3]

Note: Some properties are extrapolated from the closely related [4,5-b] isomer due to limited public data on the [5,4-b] isomer.

Proposed Synthesis and Mechanistic Rationale

A definitive, peer-reviewed synthesis protocol for **6-Bromooxazolo[5,4-b]pyridine** is not readily available in the public domain. However, based on established principles of heterocyclic chemistry, a robust synthetic route can be proposed. The key strategic step is the formation of the oxazole ring from an ortho-functionalized pyridine precursor. The most logical precursor for the oxazolo[5,4-b]pyridine core is a 3-amino-2-hydroxypyridine derivative.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 3-amino-2-hydroxypyridine.

- Regioselective Bromination: The pyridine ring is first activated by the hydroxyl and amino groups, making it susceptible to electrophilic aromatic substitution. The challenge lies in achieving regioselectivity. The 5-position (para to the hydroxyl group and ortho to the amino

group) is highly activated. To achieve bromination at the desired 6-position, a blocking/directing group strategy or careful control of reaction conditions may be necessary. However, a more direct approach involves using a brominated precursor. A plausible starting material is 5-bromo-3-amino-2-hydroxypyridine.

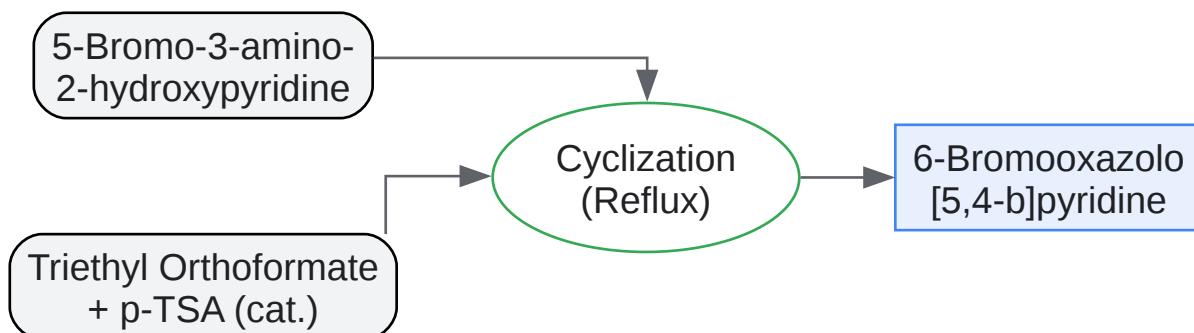
- Oxazole Ring Formation (Cyclization): The ortho-amino and hydroxyl groups are perfectly positioned for cyclization to form the fused oxazole ring. This is typically achieved by reacting with a one-carbon synthon under dehydrating conditions.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of **6-Bromooxazolo[5,4-b]pyridine** from 5-Bromo-3-amino-2-hydroxypyridine

- Reactants:
 - 5-Bromo-3-amino-2-hydroxypyridine (1.0 eq)
 - Triethyl orthoformate (excess, serves as reagent and solvent)
 - p-Toluenesulfonic acid (catalytic amount)
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser, add 5-Bromo-3-amino-2-hydroxypyridine.
 - Add an excess of triethyl orthoformate.
 - Add a catalytic amount of p-toluenesulfonic acid to protonate the orthoformate, making it a better electrophile.
 - Heat the reaction mixture to reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature.
 - Remove the excess triethyl orthoformate under reduced pressure.

- The resulting crude product can be purified by column chromatography on silica gel to yield **6-Bromooxazolo[5,4-b]pyridine**.
- Causality and Justification:
 - Triethyl orthoformate is chosen as it serves as both the source of the C2 carbon of the oxazole ring and as a dehydrating agent, driving the reaction towards the cyclized product.
 - p-Toluenesulfonic acid is a crucial acid catalyst. It protonates the orthoformate, which is then attacked by the nucleophilic amino group. Subsequent intramolecular attack by the hydroxyl group, followed by elimination of ethanol, leads to the aromatic oxazole ring. This is a classic and efficient method for constructing such fused heterocycles.^[4]



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Caption: Proposed synthesis workflow for **6-Bromooxazolo[5,4-b]pyridine**.

Chemical Reactivity and Synthetic Utility

The true value of **6-Bromooxazolo[5,4-b]pyridine** lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular architectures.

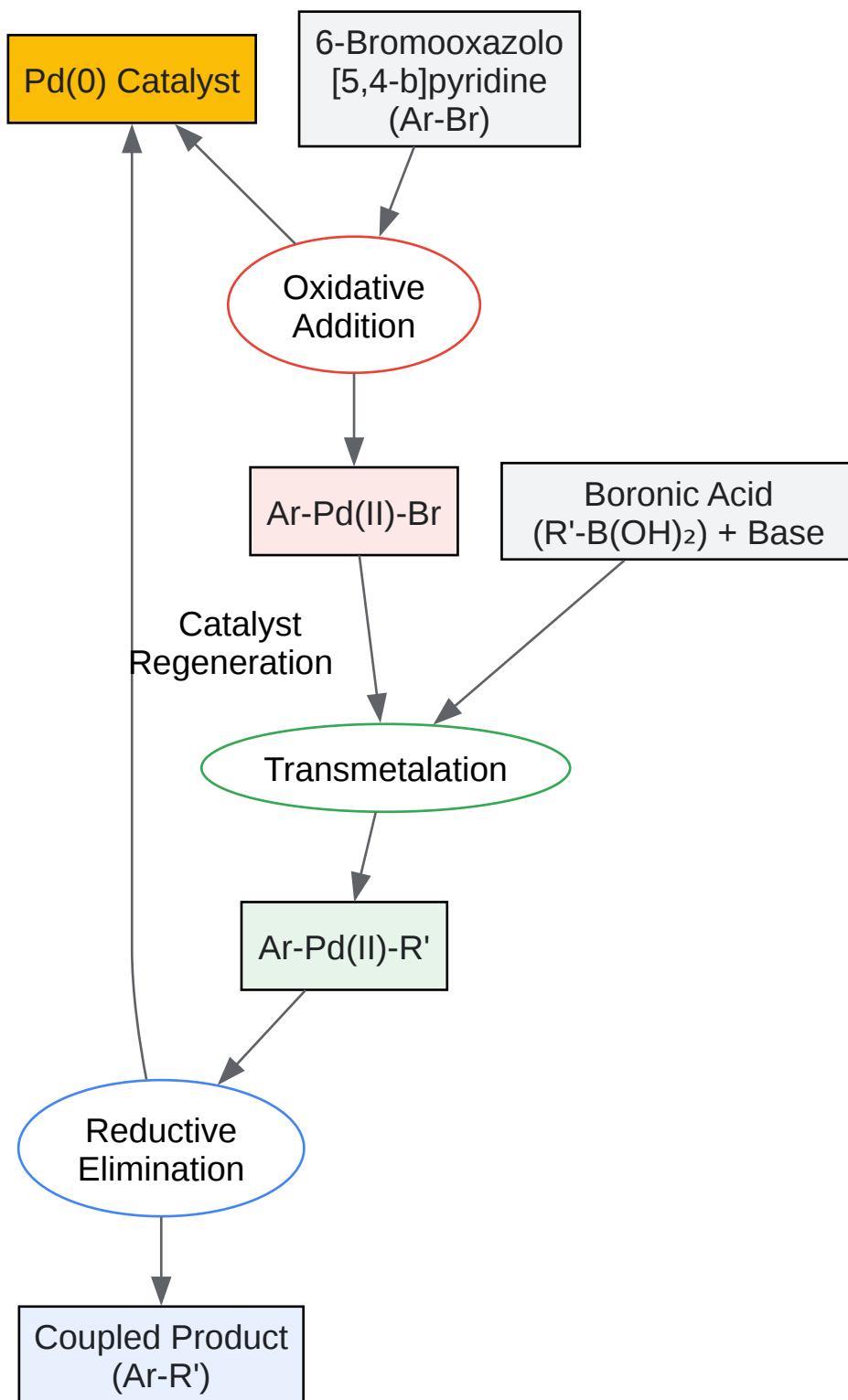
The Bromo-Substituent: A Gateway for Cross-Coupling

The bromine atom at the 6-position is the molecule's primary reactive site for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this building block. It allows for the formation of a C-C bond between the pyridine core and a wide variety of aryl or

vinyl groups.[5][6]

- Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[7][8]
 - Oxidative Addition: The catalytically active Pd(0) complex inserts into the carbon-bromine bond of **6-Bromooxazolo[5,4-b]pyridine**, forming a Pd(II) intermediate. This is typically the rate-determining step.
 - Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic moiety to the palladium center, displacing the halide. The base is critical for activating the boronic acid.[7]
 - Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other important cross-coupling reactions include Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), further expanding its synthetic potential.

Applications in Medicinal Chemistry

The oxazolopyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutics.[\[2\]](#) The ability to diversify the 6-position of the core via cross-coupling allows for the systematic exploration of the chemical space around the scaffold, which is a key strategy in structure-activity relationship (SAR) studies.[\[2\]](#)

- **Kinase Inhibitors:** Many kinase inhibitors bind to the ATP pocket of the enzyme. The heterocyclic core of **6-Bromooxazolo[5,4-b]pyridine** can act as a hinge-binding motif, while the substituent introduced at the 6-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[\[9\]](#)
- **Protein Degraders:** The molecule is explicitly marketed as a building block for protein degraders.[\[1\]](#) In this context, it can be used as a core structure to link a protein-binding ligand to an E3 ubiquitin ligase ligand, forming a Proteolysis-Targeting Chimera (PROTAC). The versatility of the bromine handle allows for the straightforward attachment of linkers essential for this application.
- **Antitumor Agents:** Related oxazolo[4,5-b]pyridine derivatives have been investigated as novel antitumor agents that target human DNA topoisomerase II α , indicating a potential avenue of research for the [5,4-b] isomer.[\[10\]](#)

Conclusion

6-Bromooxazolo[5,4-b]pyridine is a high-value synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined structure, combined with the versatile reactivity of the bromine substituent, makes it an ideal starting point for the synthesis of diverse and complex molecular libraries. While a lack of extensive public data necessitates careful characterization by the end-user, its utility in sophisticated applications like palladium-catalyzed cross-coupling reactions and the construction of protein degraders is clear. This guide provides the foundational knowledge required to strategically and effectively incorporate this powerful building block into advanced research programs.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of 6-Bromooxazolo[5,4-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526990#6-bromooxazolo-5-4-b-pyridine-chemical-structure-and-properties>

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